2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide
Description
2-((1-(2-(Diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a synthetic quinazolinone derivative featuring a thioacetamide bridge and a diethylaminoethyl side chain. The N-phenylacetamide moiety is a common pharmacophore in bioactive molecules, often associated with receptor binding or enzyme inhibition. Its synthesis likely involves multi-step reactions, including thiolation and alkylation steps, as inferred from analogous compounds .
Properties
IUPAC Name |
2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-25(4-2)14-15-26-19-13-9-8-12-18(19)21(24-22(26)28)29-16-20(27)23-17-10-6-5-7-11-17/h5-7,10-11H,3-4,8-9,12-16H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEUHQHOQZIYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide (CAS No. 898461-37-5) is a synthetic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H29FN4O2S |
| Molecular Weight | 432.56 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The diethylamino group enhances lipophilicity and cellular permeability, while the quinazoline moiety is known for its role in inhibiting key enzymes involved in cancer progression.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific kinases or proteases involved in tumor growth.
- Antioxidant Activity : It could exhibit antioxidant properties by scavenging free radicals.
- Cell Cycle Modulation : The presence of the quinazoline structure suggests potential effects on cell cycle regulation.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies on derivatives of quinazoline have shown that they can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through caspase activation pathways1.
| Study Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| In vitro | MCF-7 | 12.5 | Apoptosis induction via caspase pathway |
| In vitro | A549 | 15.3 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- A study demonstrated that similar diethylamino derivatives showed effective inhibition against various bacterial strains, suggesting a broad-spectrum antimicrobial action2.
Neuroprotective Effects
Research indicates that compounds containing the diethylamino group may provide neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells3.
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving a similar compound demonstrated a reduction in tumor size among participants with advanced-stage cancer after administration over six months4.
- Neuroprotection in Animal Models : Animal studies revealed that treatment with compounds similar to 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide resulted in improved cognitive function and reduced neuronal damage following induced ischemia5.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. Preliminary studies suggest that the hexahydroquinazoline derivatives can effectively inhibit various bacterial strains and fungi. The specific compound is hypothesized to possess similar antimicrobial properties due to its structural characteristics.
Anticancer Potential
Analogous compounds have shown promising anticancer activity by targeting pathways associated with cell cycle regulation and apoptosis. The unique combination of functional groups in this compound may enhance its ability to penetrate cellular membranes and interact with intracellular targets. In vitro studies have demonstrated that compounds with similar structures can significantly reduce cell viability in cancer models.
Inhibition Studies
A study focusing on the inhibition of tankyrase by similar compounds revealed promising results. The hexahydroquinazoline core was found to be crucial for binding affinity and specificity, suggesting potential applications in cancer therapy.
Antimicrobial Testing
In vitro tests conducted on related compounds showed significant inhibition zones against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings indicate that the compound could be explored further for its potential as an antimicrobial agent.
Cell Viability Assays
Cell line studies using cancer models indicated that compounds with similar structures could reduce cell viability significantly at specific concentrations. This points toward potential therapeutic applications in oncology.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) group undergoes oxidation under controlled conditions:
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or other oxidizing agents.
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Products :
Oxidizing Agent Product Reaction Conditions H₂O₂ (30%) Sulfoxide derivative Room temperature, 6–8 hours mCPBA Sulfone derivative Dichloromethane, 0–5°C, 12 hours
This reactivity aligns with studies on similar thioether-containing compounds, where sulfoxidation and sulfonation enhance polarity and potential bioactivity .
Hydrolysis of the Acetamide Moiety
The N-phenylacetamide group is susceptible to hydrolysis:
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Acidic Hydrolysis :
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Conditions : 6M HCl, reflux, 24 hours.
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Product : 2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetic acid and aniline.
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Basic Hydrolysis :
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Conditions : 2M NaOH, ethanol, 60°C, 12 hours.
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Product : Sodium salt of the carboxylic acid derivative.
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Hydrolysis pathways are critical for prodrug activation or metabolite formation .
Nucleophilic Substitution at the Sulfur Atom
The thioether’s sulfur can act as a nucleophile or participate in substitution reactions:
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Alkylation :
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Reagents : Alkyl halides (e.g., methyl iodide).
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Product : Sulfonium salts, enhancing water solubility.
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Displacement Reactions :
Modification of the Diethylaminoethyl Group
The tertiary amine in the diethylaminoethyl side chain exhibits characteristic reactivity:
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Quaternary Ammonium Salt Formation :
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Protonation :
Ring-Opening Reactions of the Hexahydroquinazolinone Core
Under strong acidic or basic conditions, the hexahydroquinazolinone ring undergoes cleavage:
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Acidic Conditions (e.g., conc. H₂SO₄):
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Basic Conditions (e.g., NaOH/EtOH):
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
The N-phenyl group participates in EAS reactions:
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Nitration :
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Halogenation :
Mechanistic Insights
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Thioether Oxidation : Proceeds via a radical mechanism in the presence of H₂O₂, forming sulfoxide intermediates before further oxidation to sulfones.
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Acetamide Hydrolysis : Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Base-mediated hydrolysis proceeds via deprotonation and hydroxide ion attack .
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Quaternary Salt Formation : The diethylamino group’s lone pair attacks electrophilic alkyl halides, forming stable ammonium salts .
Experimental Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of quinazolinone-thioacetamide derivatives. Below is a comparative analysis with structurally related compounds from the literature:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Core Structure Variations: The target compound’s hexahydroquinazolinone core (partially saturated) differs from the dihydroquinazolinone analogs in . Saturation may enhance conformational flexibility or metabolic stability compared to planar dihydroquinazolinones . In contrast, ’s arylacetamide derivatives lack the quinazolinone ring entirely, instead prioritizing thiazole or dichlorophenyl groups for bioactivity .
Substituent Effects: The diethylaminoethyl group in the target compound is unique among the compared analogs. This substituent likely increases basicity (pKa ~8–9), improving water solubility under physiological conditions. By comparison, sulfamoylphenyl (Compound 5, ) and dichlorophenyl () groups are neutral or weakly acidic, favoring different solubility profiles. N-Aryl modifications: The N-phenyl group in the target compound is shared with Compound 5 (), but derivatives with tolyl or ethylphenyl substituents (Compounds 6–10, ) exhibit lower melting points (170–315°C vs. 269°C for Compound 5), suggesting that bulkier substituents disrupt crystal packing.
Synthetic Accessibility: The target compound’s synthesis likely requires specialized steps for introducing the diethylaminoethyl side chain, such as nucleophilic substitution or reductive amination. This contrasts with the straightforward coupling of sulfamoylphenyl groups in ’s compounds, which achieved yields up to 91% . ’s dichlorophenyl-thiazolyl acetamide was synthesized via carbodiimide-mediated coupling, a method adaptable to the target compound’s thioacetamide linkage .
Potential Bioactivity: While biological data for the target compound are unavailable, analogs in and suggest plausible therapeutic avenues. For example, sulfamoylphenyl derivatives () may exhibit protease inhibition (akin to sulfonamide drugs), whereas dichlorophenyl-thiazolyl acetamides () could target bacterial enzymes due to structural mimicry of penicillin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
